

Dextrallorphan's Neuronal Effects: A Comparative Cross-Validation in Diverse Neuronal Models

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Compound of Interest					
Compound Name:	Dextrallorphan				
Cat. No.:	B1241722	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Dextrallorphan**'s neuronal effects against a key alternative, Ketamine. The information presented is supported by experimental data from various neuronal models, offering a cross-validated perspective on its pharmacological profile.

Dextrallorphan, the primary active metabolite of the widely used antitussive Dextromethorphan, has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. Its mechanism of action, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, places it in a class of compounds with profound effects on synaptic plasticity and neuronal signaling. This guide delves into the comparative pharmacology of **Dextrallorphan**, with a focus on its performance relative to Ketamine, another well-characterized NMDA receptor antagonist. By examining quantitative data from in vitro and in vivo neuronal models, we aim to provide a comprehensive resource for evaluating **Dextrallorphan**'s potential in drug development.

Comparative Analysis of Receptor Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of **Dextrallorphan** (Dextrorphan) and Ketamine at their primary target,



the NMDA receptor, as well as other relevant neuronal targets. This quantitative data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity.

Compound	Receptor/Tran sporter	Neuronal Model	Ki (nM)	Reference
Dextrallorphan (Dextrorphan)	NMDA Receptor (PCP site)	Rat brain homogenate	56-70	
Ketamine	NMDA Receptor (PCP site)	Rat brain homogenate	~500	
Dextrallorphan (Dextrorphan)	Sigma-1 Receptor	Guinea pig brain membranes	204	-
Ketamine	Sigma-1 Receptor	Guinea pig brain membranes	139,600	_
Dextrallorphan (Dextrorphan)	Serotonin Transporter (SERT)	Human recombinant	>10,000	_
Ketamine	Serotonin Transporter (SERT)	Human recombinant	>10,000	

Table 1: Comparative Receptor Binding Affinities (Ki) of **Dextrallorphan** (Dextrorphan) and Ketamine. Lower Ki values indicate higher binding affinity.



Compound	Assay	Neuronal Model	IC50 (μM)	Reference
Dextromethorpha n	NMDA-induced current inhibition	Cultured rat cortical neurons	0.55	
Ketamine	NMDA-induced current inhibition	Cultured rat cortical neurons	~1-10	_
Dextromethorpha n	Voltage-gated Na+ channel inhibition	Cultured rat cortical neurons	~80	_
Dextromethorpha n	Voltage-gated Ca2+ channel inhibition	Cultured rat cortical neurons	52-71	

Table 2: Comparative Functional Inhibition (IC50) of Dextromethorphan and Ketamine in Neuronal Assays. Lower IC50 values indicate greater potency in inhibiting the specified neuronal function. Note: Data for Dextromethorphan is presented as a proxy for **Dextrallorphan**'s functional effects.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Dextrallorphan's Mechanism of Action at the NMDA Receptor.

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